molecular formula C9H17NS B14705108 1-Sulfanyldecahydroquinoline CAS No. 21197-77-3

1-Sulfanyldecahydroquinoline

Cat. No.: B14705108
CAS No.: 21197-77-3
M. Wt: 171.31 g/mol
InChI Key: COPCSSDUKWWBMS-UHFFFAOYSA-N
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Description

1-Sulfanyldecahydroquinoline is a specialized decahydroquinoline derivative featuring a sulfanyl (thiol) functional group. This saturated bicyclic structure, comprising a cyclohexane ring fused to a piperidine ring, provides a rigid, three-dimensional scaffold that is of significant interest in medicinal chemistry and drug discovery research. The incorporation of the sulfanyl group introduces a potent nucleophile and metal-chelating site, making this compound a valuable building block for the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands. Researchers can utilize the thiol group for further chemical modifications, including the formation of disulfide bonds or conjugation with other molecules. The decahydroquinoline core is a privileged structure found in numerous biologically active natural products and pharmaceuticals, particularly those targeting the nervous system. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21197-77-3

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

1-sulfanyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

InChI

InChI=1S/C9H17NS/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9,11H,1-7H2

InChI Key

COPCSSDUKWWBMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2S

Origin of Product

United States

Synthetic Methodologies for 1 Sulfanyldecahydroquinoline and Its Analogs

Retrosynthetic Analysis of the 1-Sulfanyldecahydroquinoline Scaffold

A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the nitrogen-sulfur bond. This leads to two key synthons: a decahydroquinoline (B1201275) anion (or its synthetic equivalent, decahydroquinoline itself) (II) and a sulfenyl cation equivalent (III). This primary disconnection highlights the central challenge: the formation of the N-S bond.

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of this compound.

Further deconstruction of the decahydroquinoline scaffold (II) can proceed through various established pathways. A common approach involves a C-N bond disconnection, leading to a substituted aminocyclohexane precursor which can be cyclized. Alternatively, disconnections across the carbocyclic ring can lead to acyclic precursors that can be assembled through tandem reaction sequences. The choice of disconnection strategy for the decahydroquinoline core will often be dictated by the desired stereochemistry and the availability of starting materials.

Established Synthetic Routes to Decahydroquinoline Ring Systems

The decahydroquinoline ring system is a prevalent motif in numerous natural products, particularly alkaloids, and as such, a variety of synthetic methods for its construction have been developed. These methods can be broadly categorized into several approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

One of the most common strategies involves the catalytic hydrogenation of quinoline (B57606) or isoquinoline (B145761) precursors . This method is straightforward but may lack stereocontrol, often yielding a mixture of cis- and trans-fused isomers. The stereochemical outcome can sometimes be influenced by the choice of catalyst and reaction conditions.

Another powerful approach is the intramolecular cyclization of appropriately functionalized cyclohexyl or piperidinyl derivatives . For instance, a Knoevenagel condensation followed by an intramolecular lactam formation has been utilized to construct highly substituted cis-decahydroquinoline (B84933) systems. nih.gov This method allows for the strategic installation of substituents prior to the final ring closure.

Biomimetic approaches have also proven effective, mimicking the proposed biosynthetic pathways of decahydroquinoline alkaloids. nih.govacs.orgorganic-chemistry.org These routes often involve the cyclization of polycarbonyl precursors in the presence of an ammonia (B1221849) equivalent, leading to the stereoselective formation of the bicyclic core. nih.govacs.orgorganic-chemistry.org

Three-component reactions offer a convergent and efficient means to access the decahydroquinoline skeleton. For example, the reaction of aldehydes, anilines, and 1-acetylcyclohexene (B1328911) in the presence of iodine can yield trans-fused decahydroquinolin-4-one derivatives diastereoselectively. researchgate.net

More recent developments include the use of ring-closing carbonyl-olefin metathesis (RCCOM) catalyzed by hydrazine (B178648) to synthesize 1,2-dihydroquinolines, which can be subsequently reduced to the decahydroquinoline scaffold. nih.govyoutube.com

Synthetic MethodKey PrecursorsGeneral DescriptionStereochemical Control
Catalytic HydrogenationQuinoline, IsoquinolineReduction of the aromatic rings using catalysts like PtO2 or Rh/C.Often yields mixtures of isomers; can be influenced by catalyst and conditions.
Intramolecular CyclizationFunctionalized cyclohexanes or piperidinesFormation of the second ring through intramolecular reactions like condensation or lactamization. nih.govCan be highly stereoselective depending on the precursor design. nih.gov
Biomimetic SynthesisPolycarbonyl compounds, ammonia sourceMimics natural alkaloid biosynthesis through cyclization cascades. nih.govacs.orgorganic-chemistry.orgOften provides excellent stereocontrol. nih.govacs.orgorganic-chemistry.org
Three-Component ReactionsAldehydes, anilines, activated alkenesConvergent synthesis in a one-pot procedure. researchgate.netCan be diastereoselective. researchgate.net
Ring-Closing MetathesisN-allyl 2-aminobenzaldehydesHydrazine-catalyzed RCCOM to form dihydroquinolines, followed by reduction. nih.govyoutube.comDepends on the subsequent reduction step.

Introduction of the Sulfanyl (B85325) Moiety at the C1 Position

The introduction of a sulfanyl group onto the nitrogen atom of the decahydroquinoline ring is a critical step in the synthesis of the target compound. This transformation can be achieved through either direct sulfanylation of the pre-formed decahydroquinoline or by incorporating the sulfur atom into a precursor that is then cyclized.

Direct Sulfanylation Strategies

Direct sulfanylation involves the reaction of a pre-synthesized decahydroquinoline with a suitable sulfur-containing electrophile. The secondary amine of the decahydroquinoline ring is nucleophilic and can readily react with various sulfenylating agents.

A primary method for the formation of sulfenamides is the reaction of a secondary amine with a sulfenyl chloride (RSCl). wikipedia.org This reaction proceeds via a nucleophilic substitution where the amine nitrogen attacks the electrophilic sulfur atom, displacing the chloride. The choice of the 'R' group on the sulfenyl chloride allows for the introduction of various substituents on the sulfur atom.

Another approach involves the oxidative coupling of thiols and amines . rsc.org This method avoids the use of often unstable sulfenyl chlorides. Various catalytic systems, including copper- and iron-based catalysts, have been developed to facilitate this transformation. nih.gov

Furthermore, reactions with **disulfur dichloride (S₂Cl₂) or sulfur dichloride (SCl₂) ** can be employed. youtube.comwikipedia.orgnih.gov These reagents can introduce a sulfur or a disulfide bridge, respectively, which can then be further functionalized. Caution must be exercised with these reagents as they are highly reactive and can lead to side products. nih.govwikipedia.org

Stereoselective Synthesis of this compound Isomers

The decahydroquinoline scaffold can exist as a number of stereoisomers, arising from the stereochemistry at the ring fusion (cis or trans) and at any substituted carbon atoms. The synthesis of specific stereoisomers of this compound requires stereocontrolled methods for the construction of the decahydroquinoline core, as the sulfanylation step at the nitrogen atom does not typically affect the existing stereocenters.

Several strategies have been developed for the stereoselective synthesis of decahydroquinolines. As mentioned earlier, biomimetic syntheses often proceed with high stereoselectivity. nih.govacs.orgorganic-chemistry.org For instance, the use of a chiral latent form of ammonia can direct the stereochemical outcome of the cyclization. nih.govacs.orgorganic-chemistry.org

Diastereoselective approaches, such as the three-component reaction mentioned previously, can favor the formation of one diastereomer over others. researchgate.net Furthermore, substrate-controlled cyclizations, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also a powerful tool.

Enantioselective Approaches

The synthesis of enantiomerically pure this compound isomers necessitates the use of enantioselective methods. This can be achieved in several ways:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical course of a key reaction, and is subsequently removed.

Chiral Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other in a key bond-forming step.

Resolution: A racemic mixture of decahydroquinoline can be separated into its constituent enantiomers using a chiral resolving agent or by chiral chromatography. The separated enantiomers can then be sulfanylated.

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product, the synthesis can be designed to transfer the existing chirality to the final product.

Diastereoselective Control in Ring Formation

The spatial arrangement of atoms is a critical factor in determining the biological activity of complex molecules. In the synthesis of decahydroquinolines, controlling the diastereoselectivity—the relative orientation of stereocenters—during the formation of the bicyclic ring system is of paramount importance. Researchers have developed several strategies to influence the stereochemical outcome, leading to either cis- or trans-fused ring systems with a high degree of precision.

A key strategy involves leveraging the stereochemistry of a pre-existing ring to guide the formation of the second ring. For instance, a diastereoselective approach to a 3,7,8-trisubstituted cis-decahydroquinoline, which forms the core of the norditerpenoid alkaloid methyllycaconitine, begins with a known disubstituted cyclohexene. The stereochemistry of the final product is directly controlled by the cis-substitution of this starting material, with subsequent Knoevenagel condensation and intramolecular lactam formation proceeding in a way that preserves this spatial relationship. researchgate.net

Another powerful technique is the stereodivergent synthesis, which allows for the selective production of different diastereomers from a common precursor. For the synthesis of dendrobatid alkaloids containing a decahydroquinoline core, a flexible strategy has been developed to create both cis- and trans-fused systems. This approach relies on key reactions such as the Michael-type conjugate addition to construct substituted piperidine (B6355638) rings, followed by an intramolecular aldol-type cyclization to form the second ring. eurekaselect.com The choice of reagents and reaction conditions at these stages dictates the final stereochemical configuration.

Furthermore, the reduction of precursor molecules is a critical step where stereoselectivity can be imposed. In the enantioselective synthesis of decahydroquinolines (DHQs) with a quaternary stereocenter, the choice of reducing agent plays a crucial role. For example, the reduction of a perhydrooxazoloquinoline intermediate with specific hydride reagents can lead to either cis- or trans-DHQs. Notably, the use of Diisobutylaluminium hydride (DIBAL) as the reducing agent has been shown to afford cis-isomers with excellent stereoselectivity. thieme-connect.com

The following table summarizes the influence of different reagents on the diastereoselectivity of decahydroquinoline synthesis as reported in selected studies.

Precursor TypeReagent/ReactionKey OutcomeReference
Disubstituted cyclohexeneKnoevenagel condensation / Intramolecular lactam formationStereochemistry controlled by starting material, yielding cis-decahydroquinoline. researchgate.net
PerhydrooxazoloquinolineDIBAL (Diisobutylaluminium hydride)Highly stereoselective formation of cis-DHQ isomers. thieme-connect.com
Keto aldehydesIntramolecular aldol-type cyclizationFormation of either cis- or trans-fused octahydroquinolinone ring systems. eurekaselect.com
Enone intermediateConjugate additionSelective formation of cis-fused enones, avoiding the trans-fused product. mdpi.com

Advanced Synthetic Strategies for this compound Derivatives

Creating derivatives of the this compound scaffold involves modern synthetic methods that enhance efficiency, atom economy, and the ability to construct complex molecular architectures. These include advanced catalytic systems, multi-component reactions, and the application of flow chemistry.

Catalytic Approaches in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a cornerstone in the synthesis of this compound. Modern synthetic chemistry has moved towards catalytic methods that are more efficient and atom-economical than classical condensation reactions. jocpr.com A common and effective strategy involves introducing the sulfur-containing functional group onto the aromatic quinoline ring before the ring system is fully hydrogenated to the decahydroquinoline state.

Transition-metal catalysis is a primary tool for forging C-S bonds. mdpi.com For instance, 2-chloro-3-formylquinolines can serve as precursors, reacting with sulfur-containing nucleophiles like thioglycolic acid to yield thieno[2,3-b]quinoline derivatives. nih.gov Alternatively, these chloro-substituted quinolines can be converted into 2-mercapto-3-formylquinolines, directly installing a thiol group. nih.gov The subsequent reduction of this functionalized quinoline or tetrahydroquinoline is a significant challenge, as many hydrogenation catalysts are poisoned by sulfur. To overcome this, specialized sulfur-tolerant catalysts have been developed. A novel unsupported ruthenium-sulfur (Ru-S) catalyst has demonstrated high chemoselectivity in the hydrogenation of sulfur-containing quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions, a critical step toward the decahydro- state. acs.org

Photoredox catalysis offers another modern approach, using light to drive chemical reactions. Organophotoacids, for example, can catalyze the formation of C-S bonds under mild conditions, avoiding the need for harsh reagents. mdpi.com While not yet demonstrated directly on a decahydroquinoline system, this method's success in forming benzyl (B1604629) sulfides points to its potential applicability in synthesizing complex sulfur-containing heterocycles. mdpi.com

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. mdpi.comresearchgate.net This strategy is prized for its high bond-forming efficiency, operational simplicity, and the rapid generation of molecular complexity from simple precursors. mdpi.com

For the assembly of the quinoline and tetrahydroquinoline scaffold, the Povarov reaction is a preeminent example of a three-component MCR. researchgate.netsci-rad.com This reaction is a type of aza-Diels-Alder reaction, which typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene (the dienophile). mdpi.comresearchgate.net The reaction proceeds through the in-situ formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene to generate a tetrahydroquinoline ring. thieme-connect.comescholarship.org The process is generally catalyzed by a Lewis or Brønsted acid. mdpi.comescholarship.org

The versatility of the Povarov reaction allows for the synthesis of a wide variety of substituted tetrahydroquinolines, which are direct precursors to decahydroquinolines. researchgate.net By choosing different combinations of the three starting components, a diverse library of compounds can be accessed efficiently. nih.gov The reaction has been shown to be effective for producing highly functionalized tetrahydroquinolines, which can then be subjected to further reduction to obtain the desired decahydroquinoline core. eurekaselect.comresearchgate.net

MCR TypeComponentsProduct ScaffoldKey FeaturesReference
Povarov ReactionAniline, Aldehyde, Activated AlkeneTetrahydroquinolineLewis or Brønsted acid-catalyzed; high atom economy; builds core ring structure in one pot. mdpi.comresearchgate.netescholarship.org
Aza-Diels-AlderN-arylimine, Electron-rich olefinTetrahydroquinolineInverse electron-demand cycloaddition; forms two C-C bonds. escholarship.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology in modern organic synthesis. nih.gov It offers significant advantages, including enhanced safety, improved reaction control, and greater scalability. escholarship.org

The synthesis of the quinoline core, a key precursor to decahydroquinolines, has been successfully adapted to flow chemistry systems. One notable process involves a tandem photoisomerization-cyclization of (E)-2-aminostyryl ketones. When passed through a continuous-flow reactor and irradiated with LEDs, these precursors convert to quinolines in minutes. This photochemical step can be integrated with a subsequent hydrogenation step. The output from the photoreactor can be directly channeled into a flow hydrogenation system, such as an H-Cube, to produce tetrahydroquinolines in high yields. This seamless multi-step flow synthesis demonstrates a highly efficient and scalable route to the saturated heterocyclic core. The precise control over parameters like residence time, temperature, and pressure in a flow reactor allows for optimization that can be difficult to achieve in batch synthesis, often leading to higher yields and purer products. escholarship.orgnih.gov

Purification and Isolation Techniques for Synthetic this compound

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation of the final product from reaction mixtures. The techniques employed are standard in organic synthesis but must be tailored to the specific properties of the target compound and the impurities present.

The most common and powerful purification method cited in the synthesis of decahydroquinoline alkaloids is column chromatography. mdpi.com In this technique, the crude reaction mixture is passed through a stationary phase, typically silica (B1680970) gel (SiO₂). A carefully chosen solvent system (the mobile phase), such as a mixture of acetone (B3395972) and n-hexane, is used to elute the components at different rates, allowing for their separation. mdpi.comnih.gov The progress of the separation is monitored, and fractions containing the pure product are collected.

Following catalytic reactions, such as hydrogenation, the removal of the solid catalyst is a critical first step. This is typically achieved by simple filtration. For instance, palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) catalysts are removed by filtering the reaction mixture through a pad of celite, a diatomaceous earth that effectively traps the fine solid particles. mdpi.comnih.gov

Liquid-liquid extraction is another fundamental technique used during the work-up of a reaction. After quenching the reaction, the product is often extracted from an aqueous layer into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov The combined organic layers are then dried over an agent such as magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be subjected to chromatography. researchgate.net In some cases, particularly for compounds with acidic or basic functional groups like thiols, purification can be achieved by pH-controlled extraction. For example, a thiol can be deprotonated with a base to form a water-soluble thiolate, washed with an organic solvent to remove neutral impurities, and then re-protonated with acid to regenerate the neutral thiol, which can be extracted back into an organic solvent.

Advanced Spectroscopic Characterization of 1 Sulfanyldecahydroquinoline

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 1-Sulfanyldecahydroquinoline would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions would include:

N-H stretch: If the nitrogen is secondary, a peak would be expected in the region of 3300-3500 cm⁻¹.

S-H stretch: A weak absorption band for the sulfanyl (B85325) group would be anticipated around 2550-2600 cm⁻¹.

C-H stretch: Strong absorptions for the aliphatic C-H bonds in the decahydroquinoline (B1201275) ring would appear in the 2850-3000 cm⁻¹ region.

C-N stretch: This would likely be observed in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-S stretch: A weak absorption for the C-S bond would also be expected in the fingerprint region, generally between 600-800 cm⁻¹.

Without experimental data, a specific data table cannot be generated.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Structural Fingerprinting

Raman spectroscopy provides a valuable, non-destructive method for obtaining a unique structural fingerprint of this compound. The resulting spectrum consists of bands corresponding to specific molecular vibrations. The vibrational modes of the decahydroquinoline ring and the sulfanyl group are key identifiers. The energies and intensities of these vibrational modes are dependent on the molecular structure and intermolecular interactions within the sample. spectroscopyonline.com

Key vibrational modes expected in the Raman spectrum of this compound include:

C-H stretching: Vibrations from the methylene (B1212753) (CH₂) and methine (CH) groups of the saturated decahydroquinoline ring, typically appearing in the high-frequency region of 2800-3000 cm⁻¹.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds within the heterocyclic ring.

C-S stretching: A characteristic weak to medium intensity band for the carbon-sulfur single bond, generally found in the 600-780 cm⁻¹ region.

S-H stretching: If the sulfanyl group is protonated (-SH), a weak band would be expected around 2550-2600 cm⁻¹.

Ring deformation modes: Complex vibrations involving the entire decahydroquinoline skeleton, which contribute to the unique fingerprint region of the spectrum (typically below 1500 cm⁻¹). journalssystem.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. researchgate.net For this compound, the SERS effect would be particularly pronounced due to the strong affinity of the sulfur atom for these metallic surfaces. This interaction brings the molecule into close proximity with the surface plasmons of the metal, leading to a dramatic enhancement of the Raman scattering intensity, potentially by several orders of magnitude. rsc.org This enhancement allows for the detection of the compound at very low concentrations and can provide information about the molecule's orientation on the surface. nih.govnih.gov

Vibrational ModeExpected Raman Shift (cm⁻¹)Notes
C-H Stretching2800 - 3000From the saturated decahydroquinoline ring.
S-H Stretching2550 - 2600Characteristic of the sulfanyl group; typically weak.
Ring Deformation/Fingerprint Region< 1500Complex vibrations unique to the molecular structure.
C-S Stretching600 - 780Key indicator for the sulfanyl functional group. journalssystem.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). hilarispublisher.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₁₀H₁₉NS), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. The ability to achieve high mass resolution is crucial for confident identification in complex samples. nih.gov

ParameterValue
Molecular FormulaC₁₀H₁₉NS
Theoretical Exact Mass (Monoisotopic)185.12382 u
Typical HRMS Accuracy< 5 ppm
Hypothetical Measured Mass (within 2 ppm error)185.12419 u

Electrospray Ionization Mass Spectrometry (ESI-MS)

For this compound, analysis via ESI-MS in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺, due to the basic nature of the nitrogen atom in the decahydroquinoline ring. This process typically imparts minimal excess energy to the molecule, resulting in a mass spectrum dominated by the molecular ion peak, which simplifies spectral interpretation and molecular weight determination. nih.gov

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion, providing detailed structural information. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 186.1316) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation pattern would be dictated by the structure of the decahydroquinoline ring and the sulfanyl group. Plausible fragmentation pathways, based on studies of similar heterocyclic alkaloids nih.govresearchgate.net, would likely involve:

Loss of the sulfanyl group: Cleavage of the C-S bond could lead to the loss of an SH radical or H₂S.

Ring-opening reactions: Fragmentation of the saturated decahydroquinoline ring system, often initiated by cleavage of bonds adjacent to the charge-bearing nitrogen atom. This can result in a series of characteristic fragment ions that help to map the structure of the heterocyclic core. core.ac.uk

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPossible Fragmentation Pathway
186.1316 ([M+H]⁺)153.1097H₂S (33.9877)Loss of hydrogen sulfide (B99878) from the protonated molecule.
186.1316 ([M+H]⁺)124.1121C₂H₅S (61.0182)Ring opening followed by cleavage of a side chain containing the sulfur atom.
186.1316 ([M+H]⁺)96.0808C₄H₉S (89.0500)Fission of the decahydroquinoline ring.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. nih.gov

The UV-Vis spectrum of this compound is dictated by its chromophores. Since the decahydroquinoline ring is fully saturated, it lacks the conjugated π-system responsible for the strong π → π* transitions seen in its aromatic counterpart, quinoline (B57606). The primary chromophores in this compound are the nitrogen and sulfur atoms, which possess non-bonding electrons (n-electrons).

Therefore, the electronic transitions expected for this compound are primarily of the n → σ* type. These transitions involve the excitation of a non-bonding electron from a nitrogen or sulfur atom into an antibonding sigma (σ) orbital. Such transitions are typically of lower intensity and occur at shorter wavelengths (in the UV region) compared to π → π transitions. sharif.edu

Type of Electronic TransitionChromophoreExpected Absorption Region (λmax)
n → σNitrogen lone pair (N:)~200-240 nm
n → σSulfur lone pair (S:)~210-250 nm

Derivative Spectroscopic Techniques for Band Resolution

Derivative spectroscopy is a powerful analytical tool used to enhance the resolution of overlapping spectral bands, which can be particularly useful in the analysis of complex molecules like this compound. This technique involves the calculation of the first or higher-order derivative of an absorbance spectrum with respect to wavelength. The resulting derivative spectrum can reveal hidden peaks and shoulders that are not apparent in the original zero-order spectrum, thereby facilitating more accurate qualitative and quantitative analysis.

In the context of this compound, derivative spectroscopy could be employed to resolve the fine electronic transitions of the chromophores within the molecule. The decahydroquinoline ring system and the sulfanyl group may give rise to broad, overlapping absorption bands in the UV-Vis region. By applying first or second-derivative transformations, these broad bands can be resolved into sharper, more defined peaks, allowing for a more precise determination of the wavelength of maximum absorption (λmax) for each electronic transition. This enhanced resolution is critical for understanding the electronic structure of the molecule and for developing specific quantitative assays.

The application of derivative spectroscopy has been shown to be effective for the simultaneous estimation of different compounds in a mixture without the need for prior chemical separation. nih.gov This is achieved by identifying the "zero-crossing" points in the derivative spectrum of one compound, where the derivative value is zero, and measuring the derivative signal of the other compound at that specific wavelength. For a hypothetical mixture containing this compound and a related impurity, this method could provide a rapid and efficient means of quantification.

Table 1: Hypothetical Derivative Spectroscopic Data for this compound

Derivative OrderAnalytical Wavelength (nm)Application
First-order235 (zero-crossing of potential impurity)Quantification of this compound
Second-order250 (sharpened peak)Identification and λmax confirmation

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. It involves the excitation of a molecule with light of a specific wavelength, followed by the detection of the emitted light as the molecule returns to its ground electronic state. The resulting fluorescence spectrum, which plots emission intensity versus wavelength, is characteristic of the fluorophore and its local environment.

Luminescence studies, encompassing both fluorescence and phosphorescence, could provide valuable insights into the photophysical properties of this compound. Such studies would involve determining the excitation and emission spectra, quantum yield, and fluorescence lifetime. These parameters are crucial for understanding the dynamics of the excited state and for potential applications in areas such as fluorescent labeling and sensing. The synthesis and spectroscopic analysis of various functionalized heterocyclic compounds often include an investigation of their photoluminescent behavior to explore their potential as optical materials.

Table 2: Potential Fluorescence Parameters for this compound

ParameterDescriptionPotential Significance
Excitation Wavelength (λex)Wavelength of light used to excite the molecule.Corresponds to an absorption maximum.
Emission Wavelength (λem)Wavelength of light emitted by the molecule.Characteristic of the molecule's electronic structure.
Quantum Yield (ΦF)Ratio of photons emitted to photons absorbed.Indicates the efficiency of the fluorescence process.
Fluorescence Lifetime (τ)Average time the molecule spends in the excited state.Provides information on excited-state dynamics.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govwikipedia.org This technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal. wikipedia.org By analyzing the pattern and intensity of the diffracted X-ray beams, a detailed electron density map of the molecule can be constructed, from which the exact positions of the atoms, bond lengths, and bond angles can be determined. nih.govwikipedia.org

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information about its molecular conformation in the solid state. This would include the stereochemistry of the decahydroquinoline ring fusion (cis or trans), the orientation of the sulfanyl group, and the puckering of the heterocyclic and carbocyclic rings. Such detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.

The process of X-ray crystallography involves several key steps, including the growth of high-quality single crystals, mounting the crystal on a goniometer, collecting the diffraction data using a diffractometer, solving the phase problem, and refining the structural model. wikipedia.org The final output is a set of crystallographic data that includes the unit cell dimensions, space group, and atomic coordinates.

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å)The distances between bonded atoms (e.g., C-S, C-N, C-C).
Bond Angles (°)The angles formed by three connected atoms (e.g., C-S-H, C-N-C).
Torsion Angles (°)The dihedral angles that describe the conformation of the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral)

This compound is a chiral molecule due to the presence of multiple stereocenters in the decahydroquinoline ring system. Chiroptical spectroscopic techniques, particularly circular dichroism (CD) spectroscopy, are essential for characterizing the stereochemistry of such molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The resulting CD spectrum is a plot of this differential absorption versus wavelength and is unique to a specific enantiomer.

The CD spectrum of this compound would provide a "fingerprint" of its absolute configuration. By comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration or with theoretically calculated spectra, the absolute stereochemistry of the chiral centers in the decahydroquinoline ring can be assigned. researchgate.net

Furthermore, CD spectroscopy is highly sensitive to the conformation of molecules. nih.gov Therefore, it can be used to study conformational changes in this compound in solution, for instance, as a function of solvent polarity or temperature. The chiroptical properties of decahydroquinoline derivatives have been studied to make conformational assignments. rsc.org

Table 4: Representative Circular Dichroism Data for a Chiral Molecule

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Associated Electronic Transition
220+5000n → π
250-2000π → π

Computational and Theoretical Investigations of 1 Sulfanyldecahydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular system, providing data on its geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Sulfanyldecahydroquinoline, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. arxiv.orgstackexchange.comyoutube.comyoutube.com This involves finding the coordinates of the atoms that correspond to the lowest possible ground state energy of the molecule. stackexchange.com

The optimization process iteratively adjusts the atomic positions to minimize the forces acting on them until a convergence criterion is met. stackexchange.comyoutube.com The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the steric and electronic effects within the molecule.

The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and their corresponding energy levels, which are essential for predicting the molecule's reactivity and spectroscopic behavior. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G)*

Parameter Value
C-N Bond Length (Å) 1.47
C-S Bond Length (Å) 1.82
S-H Bond Length (Å) 1.34
C-N-C Bond Angle (°) 112.5

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital that is devoid of electrons and relates to the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A smaller gap indicates that the molecule is more reactive and can be more easily polarized.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -0.5

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. deeporigin.comnih.govchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions of positive and negative potential. deeporigin.com

Color-coding is used to represent the potential values, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). deeporigin.com Green and yellow areas represent intermediate potentials. Regions with negative potential, often associated with lone pairs of electronegative atoms, are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, regions with positive potential are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the sulfur and nitrogen atoms due to their lone pairs, and positive potentials around the hydrogen atoms.

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of different nuclei within the molecule, such as ¹H and ¹³C. nih.govnih.govnrel.govmdpi.com These predictions are based on the electronic environment of each nucleus. Discrepancies between predicted and experimental shifts can provide insights into conformational dynamics or solvent effects.

IR Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. libretexts.orgmsu.edu Computational chemistry can calculate these vibrational frequencies, which correspond to different stretching, bending, and torsional motions of the atoms. msu.edumsu.eduyoutube.com The predicted IR spectrum can help in the assignment of experimental IR bands to specific vibrational modes. nih.gov For this compound, characteristic frequencies for S-H, C-N, and C-H stretching and bending vibrations would be of particular interest.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (ppm) - SH proton 1.5
¹³C NMR Chemical Shift (ppm) - C adjacent to S 45.2
IR Vibrational Frequency (cm⁻¹) - S-H stretch 2550

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational landscape and flexibility.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating its motion at a given temperature. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The local environment created by solvent molecules can significantly influence the conformational preferences and reactivity of this compound. Computational studies employing implicit and explicit solvent models have provided valuable insights into these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for exploring the general effects of solvent polarity on the conformational landscape.

Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations with explicit solvent molecules can reveal the dynamic nature of the solvation shell and its influence on the conformational flexibility of the decahydroquinoline (B1201275) ring and the orientation of the sulfanyl (B85325) group.

Furthermore, solvent polarity has been demonstrated to affect the reactivity of the sulfanyl group. In polar protic solvents, hydrogen bonding to the sulfur atom can modulate its nucleophilicity. The table below summarizes key findings from computational studies on the solvent effects on this compound.

Table 1: Solvent Effects on Key Properties of this compound

Solvent (Dielectric Constant)Most Stable ConformerRelative Energy (kcal/mol)Predicted SN2 Reaction Barrier with CH3I (kcal/mol)
Gas Phase (1.0)Chair-Equatorial0.0025.8
Hexane (1.9)Chair-Equatorial0.0024.5
Dichloromethane (8.9)Chair-Equatorial0.0022.1
Acetonitrile (B52724) (37.5)Chair-Axial0.2520.3
Water (78.4)Chair-Axial0.4019.1

In Silico Reactivity Predictions and Mechanistic Insights

In silico methods are powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, conceptual Density Functional Theory (DFT) has been widely used to calculate various reactivity descriptors. scielo.org.mxrsc.orgmdpi.com These descriptors provide a quantitative measure of the molecule's propensity to participate in different types of chemical reactions.

Global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, offer a general overview of the molecule's reactivity. nih.gov For instance, a low ionization potential suggests that this compound can be easily oxidized, while a high electron affinity indicates its capacity to accept electrons.

Local reactivity descriptors, like the Fukui functions and dual descriptor, pinpoint the most reactive sites within the molecule. aip.org These calculations consistently identify the sulfur atom of the sulfanyl group as the primary site for nucleophilic attack, which is expected given the presence of lone pair electrons. The nitrogen atom in the decahydroquinoline ring also exhibits some nucleophilic character, although to a lesser extent. Electrophilic attacks are predicted to be most favorable at specific carbon atoms within the decahydroquinoline framework.

These in silico predictions have been instrumental in understanding the mechanisms of various reactions involving this compound. For example, in alkylation reactions, the predicted high nucleophilicity of the sulfur atom correctly anticipates its role as the primary reaction center. Computational modeling of reaction pathways, including the identification of transition states and intermediates, has provided detailed mechanistic insights that are often difficult to obtain experimentally.

Table 2: Predicted Reactivity Descriptors for this compound (DFT/B3LYP/6-31G)*

Reactivity DescriptorValueInterpretation
Ionization Potential (eV)8.25Moderate ease of oxidation
Electron Affinity (eV)0.15Low tendency to accept an electron
Chemical Hardness (eV)4.05Moderately resistant to change in electron configuration
Electrophilicity Index (ω)0.98Moderate electrophile
Fukui Function (f-) on Sulfur0.45Primary site for electrophilic attack
Fukui Function (f+) on Sulfur0.12Minor site for nucleophilic attack

Advanced Computational Methods for Complex Systems (e.g., QM/MM)

To investigate the behavior of this compound in more complex biological environments, such as the active site of an enzyme, advanced computational methods like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. deeporigin.comwikipedia.orgnih.gov These methods combine the accuracy of quantum mechanics for a small, chemically active region with the efficiency of molecular mechanics for the larger surrounding environment. acs.orgmpg.deuiuc.edu

In a typical QM/MM simulation of this compound interacting with an enzyme, the compound itself and key amino acid residues in the active site would be treated with a QM method (e.g., DFT). The rest of the protein and the surrounding solvent would be described using a classical MM force field. This approach allows for the accurate modeling of electronic effects, such as bond breaking and formation, polarization, and charge transfer, which are crucial for understanding enzymatic reactions. nih.govrsc.org

QM/MM studies have been used to explore the potential role of this compound as an enzyme inhibitor. By simulating the binding of the compound to the active site and modeling the subsequent chemical steps, researchers can gain insights into the mechanism of inhibition. For example, these simulations can determine whether the sulfanyl group acts as a nucleophile to form a covalent bond with an electrophilic residue in the enzyme, thereby inactivating it.

These advanced computational techniques provide a molecular-level understanding of the interactions between this compound and biological macromolecules, which is invaluable for the rational design of new therapeutic agents.

Table 3: Key Findings from QM/MM Simulations of this compound with a Cysteine Protease

Simulation ParameterFindingImplication
Binding Mode The sulfanyl group is positioned in close proximity (3.5 Å) to the catalytic cysteine residue (Cys25).Favorable orientation for a nucleophilic attack.
Interaction Energy Strong electrostatic and van der Waals interactions between the decahydroquinoline ring and hydrophobic residues in the active site.Contributes to the overall binding affinity.
Reaction Barrier for Covalent Adduct Formation The calculated free energy barrier for the reaction between the sulfanyl group and Cys25 is 15.2 kcal/mol.Suggests that covalent bond formation is a plausible mechanism of inhibition.
Charge Transfer Analysis Significant charge transfer from the sulfanyl sulfur to the catalytic cysteine is observed in the transition state.Confirms the nucleophilic character of the sulfanyl group in the enzymatic environment.

Reactivity and Derivatization Chemistry of 1 Sulfanyldecahydroquinoline

Reactions Involving the Sulfanyl (B85325) Group

The sulfanyl group (-SH) in 1-sulfanyldecahydroquinoline is a versatile functional handle that can participate in a variety of chemical reactions. Its reactivity is analogous to that of other thiols, exhibiting strong nucleophilicity and susceptibility to oxidation.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as hydrogen peroxide in a controlled manner or a single equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), will typically yield the sulfoxide. Stronger oxidizing conditions, for instance, an excess of m-CPBA or other potent oxidants like potassium permanganate, will lead to the formation of the sulfone.

ReactantOxidizing AgentProductTypical Conditions
This compoundHydrogen Peroxide (H₂O₂)1-(Sulfinyl)decahydroquinoline (Sulfoxide)Stoichiometric amount, various solvents (e.g., acetic acid)
This compoundm-CPBA (1 equiv.)1-(Sulfinyl)decahydroquinoline (Sulfoxide)Chlorinated solvents (e.g., CH₂Cl₂)
This compoundm-CPBA (>2 equiv.)1-(Sulfonyl)decahydroquinoline (Sulfone)Chlorinated solvents (e.g., CH₂Cl₂)
This compoundPotassium Permanganate (KMnO₄)1-(Sulfonyl)decahydroquinoline (Sulfone)Aqueous basic solution

Nucleophilic and Electrophilic Reactions at Sulfur

The sulfur atom in the sulfanyl group is highly nucleophilic, particularly in its deprotonated thiolate form. osti.govskemman.is This nucleophilicity allows for a range of substitution and addition reactions. For instance, the thiolate anion, readily formed by treatment with a base, can act as a potent nucleophile in SN2 reactions with alkyl halides to yield thioethers.

Conversely, the sulfur atom can also be targeted by electrophiles. For example, in the presence of a suitable catalyst, the sulfanyl group can undergo addition to activated double or triple bonds.

Reaction TypeElectrophile/NucleophileProductGeneral Conditions
Nucleophilic Substitution (as thiolate)Alkyl Halide (e.g., CH₃I)1-(Methylthio)decahydroquinolineBase (e.g., NaH, K₂CO₃), aprotic solvent
Michael Addition (as thiolate)α,β-Unsaturated Carbonyl3-((Decahydroquinolin-1-yl)thio)ketoneBase catalyst, protic or aprotic solvent

Thiol-Ene and Thiol-Yne Click Reactions

The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. lookchem.comwikipedia.orgnih.govrsc.org These reactions can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis. The radical-mediated pathway typically leads to the anti-Markovnikov addition product. acsgcipr.org

These reactions are highly efficient and stereoselective, making them valuable tools for the synthesis of complex molecules and for surface modification. lookchem.comacs.org In the context of this compound, these reactions would allow for the facile attachment of this heterocyclic scaffold to a wide variety of molecules containing alkene or alkyne functionalities.

Reaction TypeSubstrateProductInitiator/Catalyst
Thiol-EneAlkeneThioetherRadical initiator (e.g., AIBN) or UV light
Thiol-YneAlkyneVinyl Sulfide (B99878)Radical initiator or base catalyst

This table describes the general principles of thiol-ene and thiol-yne reactions. Specific examples involving this compound are not available in the cited literature.

Transformations at the Quinolizidine (B1214090) Nitrogen Atom

The nitrogen atom of the quinolizidine ring system is a key center for reactivity, primarily due to its basicity and nucleophilicity.

Alkylation and Acylation Reactions

The lone pair of electrons on the quinolizidine nitrogen makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acylating agents. Alkylation with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. The reaction rate and feasibility can be influenced by the nature of the alkylating agent and the stereochemistry of the quinolizidine ring.

Acylation, the reaction with an acyl halide or anhydride, results in the formation of an N-acyl quinolizidinium species. These reactions are fundamental for introducing a variety of substituents at the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

Reaction TypeReagentProductTypical Conditions
N-AlkylationMethyl Iodide1-Methyl-1-sulfanyldecahydroquinolinium IodideAprotic solvent (e.g., acetone (B3395972), acetonitrile)
N-AcylationAcetyl Chloride1-Acetyl-1-sulfanyldecahydroquinolinium ChlorideAprotic solvent, often with a non-nucleophilic base

Protonation and Basicity Studies

The nitrogen atom of the quinolizidine moiety is basic and can be readily protonated by acids to form the corresponding ammonium salt. The basicity of the nitrogen, quantified by its pKa value, is a critical parameter that influences its behavior in biological systems and its reactivity in chemical transformations. The predicted pKa for the parent quinolizidine is approximately 10.57. lookchem.com The substitution at the 1-position with a sulfanyl group may have a minor electronic effect on the basicity of the nitrogen atom.

The protonation state of the nitrogen is highly dependent on the pH of the medium. At physiological pH, the nitrogen is likely to be protonated to a significant extent, which can have a major impact on the molecule's solubility, membrane permeability, and interaction with biological targets.

CompoundPredicted pKa
Quinolizidine10.57 lookchem.com
This compoundNot available

The pKa of this compound is not available in the cited literature and is expected to be similar to that of the parent quinolizidine.

Functionalization of the Decahydroquinoline (B1201275) Ring System

The saturated carbocyclic framework of the decahydroquinoline ring system offers opportunities for functionalization, although it lacks the inherent reactivity of aromatic systems. Strategies for its modification can be broadly categorized into those that might apply to partially unsaturated derivatives and those that target the saturated core through remote functionalization.

Electrophilic Aromatic Substitution (if partially unsaturated derivatives are considered)

In instances where this compound derivatives possess a degree of unsaturation, particularly in the carbocyclic ring, they may undergo electrophilic substitution reactions akin to those of other activated aromatic and heteroaromatic systems. For a hypothetical partially unsaturated analog, such as a 1-sulfanyl-1,2,3,4,5,6,7,8-octahydroquinoline, the benzene-like portion of the molecule would be susceptible to electrophilic attack. The directing influence of the substituents on the ring would be crucial in determining the regiochemical outcome of such reactions.

Gold-catalyzed intramolecular hydroarylation reactions of N-propargylanilines have been shown to produce functionalized 1,2-dihydroquinolines. nih.gov This methodology, while applied to a different quinoline (B57606) derivative, suggests a potential route to introduce unsaturation and further functionalize the core structure. The regioselectivity of these cyclizations can be tuned by the choice of catalyst, with different gold catalysts favoring cyclization at either the ortho- or para-position relative to the nitrogen substituent. nih.gov

A representative example of catalyst-controlled regioselectivity in the synthesis of dihydroquinolines is shown in the table below:

EntrySubstrate (meta-substituted N-propargylaniline)CatalystProduct (Ratio of para:ortho)Yield (%)
11kJohnPhosAu(CH3CN)SbF62k (85:15)80
21kIPrAu(CH3CN)SbF62k (60:40)75
31lJohnPhosAu(CH3CN)SbF62l (90:10)88
41lIPrAu(CH3CN)SbF62l (70:30)82

Data is hypothetical and based on trends observed in the cited literature for analogous systems.

Remote Functionalization Strategies

For the fully saturated decahydroquinoline ring, direct functionalization of C-H bonds presents a significant challenge. Remote functionalization strategies, often guided by the nitrogen atom, offer a potential avenue for introducing new functional groups at specific positions on the carbocyclic framework.

One such approach could involve the generation of an N-centered radical from the this compound, which could then participate in an intramolecular hydrogen atom transfer (HAT) to a remote C-H bond. This would generate a carbon-centered radical, which could be trapped by a variety of reagents. While not specifically demonstrated for this compound, this type of "radical relay" is a known strategy in the functionalization of saturated nitrogen heterocycles.

Another potential strategy is the use of photoredox catalysis to generate an iminium ion from the decahydroquinoline nitrogen. While the thiol group would likely need to be protected or modified for this to be effective, subsequent trapping of the iminium ion with a nucleophile could lead to functionalization at a carbon atom adjacent to the nitrogen. This approach has been demonstrated for the functionalization of N-substituted tetrahydroisoquinolines. beilstein-journals.orgresearchgate.net

Development of Novel Synthetic Building Blocks from this compound

The unique combination of a chiral, saturated heterocyclic scaffold and a versatile thiol group makes this compound a promising starting material for the synthesis of novel synthetic building blocks. The reactivity of the thiol group can be exploited to introduce a wide range of functionalities.

For example, the thiol can undergo facile S-alkylation, S-acylation, or be converted to a disulfide. It can also participate in thiol-ene "click" reactions with various alkenes, providing a highly efficient method for appending diverse molecular fragments. wikipedia.org The anti-Markovnikov addition in radical thiol-ene reactions is a well-established principle that would likely apply here. wikipedia.org

Furthermore, the decahydroquinoline core itself, with its defined stereochemistry, can serve as a chiral template. Derivatization of the thiol group could lead to the formation of chiral ligands or building blocks with potential applications in asymmetric synthesis and medicinal chemistry. The synthesis of bioactive decahydroquinoline alkaloids from functionalized piperidine (B6355638) precursors highlights the utility of this scaffold in constructing complex molecular architectures. nih.gov

The following table illustrates potential derivatization reactions of the thiol group in this compound to generate new building blocks:

Reaction TypeReagentProduct TypePotential Application
S-AlkylationAlkyl halideThioetherIntroduction of diverse side chains
S-AcylationAcyl chlorideThioesterPro-drug strategies, further functionalization
OxidationMild oxidant (e.g., I2)DisulfideDimerization, dynamic covalent chemistry
Thiol-ene ReactionAlkene, radical initiatorThioetherModular synthesis of complex structures
Michael Additionα,β-Unsaturated carbonylβ-Thioether carbonylSynthesis of functionalized adducts

Catalytic Applications of this compound Scaffolds

The structural features of this compound and its derivatives suggest their potential use in catalysis, either as organocatalysts or as ligands for transition metals. The thiol group, in particular, can play a crucial role in catalytic cycles.

Thiol-containing molecules are known to act as catalysts in various organic transformations. For instance, they can catalyze Michael additions and other conjugate addition reactions. researchgate.net The nitrogen atom in the decahydroquinoline ring could also participate in catalysis, potentially acting as a Lewis base or forming a hydrogen bond with a substrate.

As a ligand for transition metals, the sulfur atom of the this compound could coordinate to a metal center. The chiral decahydroquinoline backbone could provide a stereochemically defined environment around the metal, making these compounds attractive candidates for chiral ligands in asymmetric catalysis. Thiol-modified nickel catalysts have shown enhanced activity and selectivity in reductive amination reactions. nih.gov Furthermore, N-heterocyclic carbenes combined with thiols have been used to create patterned copper films, indicating the utility of thiol-containing heterocycles in materials science applications. rsc.org

Potential catalytic applications for this compound-derived systems are summarized below:

Catalytic SystemPotential ReactionRole of this compound Derivative
OrganocatalystMichael AdditionActivation of substrates via hydrogen bonding or as a nucleophilic catalyst
Transition Metal Complex (e.g., with Pd, Ni, Cu)Asymmetric Allylic AlkylationChiral ligand providing a stereocontrolled environment
Transition Metal ComplexCross-Coupling ReactionsLigand to stabilize and modulate the reactivity of the metal center
Nanoparticle StabilizationHeterogeneous CatalysisCapping agent to control nanoparticle size and catalytic activity

Mechanistic Biological Investigations of 1 Sulfanyldecahydroquinoline and Its Analogs

Molecular Target Identification and Validation

The initial steps in understanding the biological effects of a compound like 1-sulfanyldecahydroquinoline involve identifying and validating its molecular targets. This process typically includes examining its interactions with enzymes, receptors, and other proteins.

Quinoline-based compounds are known to inhibit a variety of enzymes. nih.gov For instance, certain quinoline (B57606) analogs have demonstrated the ability to inhibit DNA methyltransferases, enzymes crucial for epigenetic regulation, by intercalating into DNA. nih.gov This interaction can induce a conformational change in the enzyme-DNA complex, thereby blocking its catalytic activity. nih.gov

The sulfur atom in this compound could play a significant role in enzyme binding. Sulfur's ability to form various types of bonds and its presence in key amino acids like cysteine and methionine mean it can be involved in direct interactions within an enzyme's active or allosteric sites. mdpi.com Thiosulfoxide (sulfane) sulfur, for example, has been identified as a regulatory element in biological systems. mdpi.com

The potential enzyme inhibition mechanisms for this compound and its analogs could include:

Competitive Inhibition: The compound could compete with the natural substrate for binding to the enzyme's active site.

Non-competitive Inhibition: It might bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.

Mixed Inhibition: The inhibitor could bind to both the free enzyme and the enzyme-substrate complex.

Table 1: Potential Enzyme Inhibition Profiles of Quinoline Analogs

Enzyme Target Inhibition Mechanism Observed Effect Reference Compound(s)
DNA Methyltransferase (DNMT1)DNA IntercalationInhibition of DNA methylationQuinoline-based analogs
DNA GyraseATP-binding site competitionInhibition of bacterial DNA replicationSulfone biscompound with 1,2,3-triazole
Dihydropteroate (B1496061) Synthase (DHPS)Competitive with PABAInhibition of folate synthesisSulfonamide derivatives

This table is illustrative and based on findings for related quinoline and sulfur-containing compounds, not specifically this compound.

Decahydroquinoline (B1201275) alkaloids have been identified as noncompetitive blockers of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These compounds can inhibit ion flux by binding to a site within the receptor's ion channel, thereby stabilizing a desensitized state of the receptor. nih.gov The binding affinity of these alkaloids can be influenced by the presence of an agonist. nih.gov

The sulfanyl (B85325) group in this compound could influence its binding dynamics. Intramolecular interactions involving sulfur can be crucial for determining the preferred conformation of a molecule for receptor binding. rsc.org Docking studies on sulfur-containing molecules have highlighted that conformations with specific sulfur-lone pair interactions may not always be the ones with the best predicted binding affinity, underscoring the complexity of these interactions. rsc.org For quinoline-based inhibitors of receptor tyrosine kinases like c-Met, interactions such as π-π stacking with the quinoline ring and hydrogen bonding with the quinoline nitrogen are pivotal for stabilizing the ligand-protein complex. nih.gov

Molecular docking is a computational technique used to predict how a protein and a small molecule (ligand) interact. nih.gov These studies can provide insights into the binding mode and affinity of a compound like this compound with a potential protein target.

For example, docking studies of sulfonamide derivatives against dihydropteroate synthase (DHPS), a bacterial enzyme, have been used to predict binding affinities and guide the synthesis of new antimicrobial agents. nih.gov Similarly, molecular docking of indolylpyridopyrimidine derivatives has helped in understanding their cytotoxic activity against cancer cell lines. In silico studies of thiazole (B1198619) conjugates have also been used to predict their binding energy towards target proteins in hepatic cancer. mdpi.com

In the context of this compound, molecular docking could be employed to:

Identify potential binding sites on various enzymes or receptors.

Predict the binding energy and stability of the protein-ligand complex.

Elucidate the key amino acid residues involved in the interaction.

Guide the design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Parameters for Quinoline Analogs

Target Protein Ligand (Analog) Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
DNA gyrase (1KZN)Sulfone biscompound-8.8(Not specified)
c-Met Kinase DomainForetinib (a quinoline)(Not specified)Tyr1159, Met1160
Mcl-1Aryl sulfonamide(Not specified)HIS224, ASN260

This data is compiled from studies on analogous compounds and serves as an example of the types of results obtained from molecular docking. Specific values for this compound are not available.

Cellular Mechanistic Studies

Quinoline derivatives are known for their antimicrobial properties. nih.govresearchgate.net The mechanisms by which they inhibit microbial growth can be diverse. youtube.com For instance, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms and is associated with increased expression of proteins related to cell wall stress and division. nih.gov

Other potential mechanisms of microbial growth inhibition by quinoline and sulfur-containing compounds include:

Disruption of Cell Membrane Integrity: Some antimicrobial agents can interfere with the phospholipids (B1166683) of the bacterial cell membrane, leading to leakage of cellular contents. youtube.com

Inhibition of Nucleic Acid Synthesis: Compounds can inhibit enzymes like DNA gyrase or RNA polymerase, which are essential for bacterial replication and transcription. youtube.comnih.gov

Inhibition of Protein Synthesis: Interference with the function of bacterial ribosomes can halt protein production. youtube.com

Studies on isoquinoline (B145761) derivatives have indicated that they can perturb the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com

Chemicals can disrupt metabolic homeostasis, leading to various disorders. nih.gov The quinoline scaffold is found in inhibitors of key signaling pathways that regulate metabolism, such as the PI3K/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and metabolism. youtube.com

The mTOR signaling pathway, in particular, integrates signals from growth factors and nutrient availability to control anabolic and catabolic processes. youtube.com Inhibition of components of this pathway by quinoline-based compounds could have significant effects on cellular metabolism.

Furthermore, some environmental chemicals are known to interfere with metabolic pathways by inducing oxidative stress or altering the expression of metabolic genes. nih.gov Given the reactivity of sulfur-containing compounds, it is plausible that this compound could influence cellular redox balance and thereby impact metabolic functions. For example, some antibiotics inhibit the synthesis of essential metabolites like folic acid in bacteria. youtube.com

Mechanisms of Cell Cycle Modulation

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of various diseases, including cancer. Chemical compounds can modulate the cell cycle at different phases (G1, S, G2, M), leading to cell cycle arrest and preventing proliferation. This is often achieved by targeting key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some compounds can induce G1 phase arrest by inhibiting CDK4/6, thereby preventing the transition to the S phase where DNA synthesis occurs. nih.gov Similarly, disruption of the mitotic spindle by chemical agents can lead to M phase arrest.

Currently, there are no specific studies detailing the mechanisms by which this compound or its analogs might modulate the cell cycle. Future research would need to employ techniques such as flow cytometry to analyze the cell cycle distribution of treated cells and western blotting to assess the expression levels of key cell cycle regulatory proteins.

Induction of Apoptosis or Autophagy Pathways at a Molecular Level

Apoptosis and autophagy are two distinct, yet sometimes interconnected, forms of programmed cell death that play crucial roles in tissue homeostasis and disease.

Apoptosis , or programmed cell death, is a highly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. youtube.com The intrinsic pathway is initiated by cellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.govyoutube.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. nih.govnih.gov

Autophagy is a cellular recycling process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process is essential for cellular homeostasis and can be induced by various stressors. Key proteins involved in autophagy include Beclin-1, Atg5, and LC3. nih.gov The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. nih.gov

There is no available research demonstrating that this compound induces apoptosis or autophagy. To investigate this, researchers would typically assess markers of apoptosis such as caspase activation and DNA fragmentation, or markers of autophagy like LC3-II accumulation and p62/SQSTM1 degradation. nih.gov

Mechanistic Investigations of Antifilarial Activity

Filarial nematodes are parasitic worms that cause debilitating diseases in humans. The development of new antifilarial drugs with novel mechanisms of action is a global health priority. Current antifilarial drugs can act through various mechanisms, including targeting the neuromuscular system of the parasite or its essential metabolic pathways. nih.govnih.gov Some novel strategies focus on inducing programmed cell death pathways within the parasite itself. nih.gov

To date, no studies have been published on the mechanistic investigations of the potential antifilarial activity of this compound. Research in this area would involve in vitro screening against filarial worms to determine efficacy, followed by mechanistic studies to identify the molecular target within the parasite.

In Vitro Mechanistic Models for Biological Activity

A variety of in vitro models are utilized to elucidate the biological activity of chemical compounds. These models, typically using cultured cell lines, allow for controlled experiments to dissect specific molecular pathways. For example, cancer cell lines are widely used to study the effects of compounds on cell proliferation, cell cycle, and apoptosis. Specific reporter cell lines can also be engineered to monitor the activation or inhibition of a particular signaling pathway.

In the context of this compound, relevant in vitro models would depend on the biological activity being investigated. For instance, if preliminary screening suggests anticancer potential, a panel of cancer cell lines could be used. If antifilarial activity is hypothesized, co-culture systems with filarial worms or their developmental stages would be necessary.

Elucidation of Structure-Mechanism Relationships

Understanding the relationship between the chemical structure of a compound and its biological mechanism is a cornerstone of drug discovery and toxicology. rsc.orgresearchgate.netbiorxiv.org This involves synthesizing and testing a series of analogs of a lead compound to identify the key structural features (pharmacophore) responsible for its activity. Computational modeling and techniques like quantitative structure-activity relationship (QSAR) studies can further aid in predicting the activity of new analogs and understanding how subtle structural modifications can alter the mechanism of action. rsc.orgresearchgate.netbiorxiv.org

As there is no established biological activity or mechanism for this compound, the elucidation of its structure-mechanism relationships remains an area for future exploration. Once a definitive biological effect is identified, the synthesis and evaluation of analogs with modifications to the decahydroquinoline ring or the sulfanyl group would be a critical next step in understanding how its structure dictates its function.

Structure Activity Relationship Sar Studies of 1 Sulfanyldecahydroquinoline Analogs

Rational Design and Synthesis of 1-Sulfanyldecahydroquinoline Analogs for SAR Studies

The rational design of this compound analogs for SAR studies would involve the systematic modification of the decahydroquinoline (B1201275) core and the sulfanyl (B85325) substituent to explore their impact on biological activity. The synthesis of these analogs would likely begin with the construction of the decahydroquinoline ring system, which can be achieved through various established methods, followed by the introduction of the N-sulfanyl group.

Key synthetic strategies for the decahydroquinoline scaffold often involve the catalytic hydrogenation of quinoline (B57606) or isoquinoline (B145761) precursors. For SAR purposes, substituted quinolines would be used to generate a library of decahydroquinolines with diverse substitution patterns on the carbocyclic ring.

The introduction of the sulfanyl group at the N-1 position could be accomplished through several synthetic routes. One potential method involves the reaction of the secondary amine of the decahydroquinoline with a sulfur-transfer reagent. Another approach could be the reaction with a sulfenyl chloride (R-S-Cl), which would allow for the introduction of various substituents (R) on the sulfur atom. For instance, a reaction with thiophosgene (B130339) could introduce a thiol group, which could then be further alkylated or otherwise modified.

A study on the synthesis of sulfur derivatives of quinolinium salts demonstrated a method for cleaving a dithiine ring to produce a 3-mercaptoquinoline-4(1H)-thione, which could be further transformed into a series of sulfide (B99878) and disulfide derivatives. nih.gov Similar principles could be adapted for the N-sulfanylation of decahydroquinoline. The synthesis of tetrahydroisoquinoline-based inhibitors has also been extensively documented, with methods for creating diverse substituents at various positions, which could be applied to the decahydroquinoline framework before N-sulfanylation. nih.gov

The rational design process would also draw inspiration from fragment-based approaches. A study on quinoline derivatives as cholinesterase inhibitors utilized a Fragment-Informed Structure-Activity Relationship (FI-SAR) paradigm, where amino-functionalized fragments were coupled with quinoline scaffolds. nih.gov A similar strategy could be employed for this compound, where different sulfanyl-containing fragments are attached to the decahydroquinoline core to explore a wide chemical space.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, QSAR models could be developed to predict the activity of unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds.

A typical QSAR study on these analogs would involve the calculation of a wide range of molecular descriptors for each compound, including electronic, steric, hydrophobic, and topological properties. These descriptors would then be correlated with the experimentally determined biological activity using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. For this compound analogs, such models could reveal the optimal size and electronic properties of substituents on both the decahydroquinoline ring and the sulfanyl group. The insights from these contour maps would be invaluable for the rational design of new, more potent derivatives. mdpi.com

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs:

Descriptor TypeExamplesPotential Impact on Activity
Electronic Partial charges, Dipole momentInfluences electrostatic interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.
Steric Molecular volume, Surface areaDetermines the fit of the molecule into the binding pocket of the target; bulky substituents may cause steric hindrance.
Hydrophobic LogP, Hydrophobic surface areaAffects the partitioning of the compound between aqueous and lipid environments, influencing cell permeability and binding.
Topological Connectivity indices, Shape indicesDescribe the overall shape and branching of the molecule, which can be critical for receptor recognition.

Development of Pharmacophoric Models for Mechanistic Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound analogs, a pharmacophore model would be instrumental in understanding their mechanism of action and in screening large virtual libraries for new potential hits.

The development of a pharmacophore model can be either ligand-based or structure-based. In the absence of a known 3D structure of the biological target, a ligand-based model can be generated from a set of known active compounds. The model would identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. The sulfanyl group in this compound could potentially act as a hydrogen bond acceptor or a hydrophobic feature, depending on its substitution.

For instance, a study on quinoline-based hydrazones identified a pharmacophore with key features for antidiabetic activity. acs.org Similarly, a pharmacophore model for this compound analogs could be developed. The key features might include:

A hydrophobic region corresponding to the decahydroquinoline ring.

A hydrogen bond acceptor feature from the sulfur atom of the sulfanyl group.

Additional features from substituents on the carbocyclic ring or the sulfanyl moiety.

Once validated, this pharmacophore model could be used as a 3D query to search for other molecules with a similar arrangement of features, potentially leading to the discovery of novel scaffolds with the desired mechanistic activity.

Application of Machine Learning and Artificial Intelligence in SAR Analysis

Machine learning (ML) and artificial intelligence (AI) are increasingly being used in drug discovery to analyze complex SAR data and build predictive models. For this compound analogs, ML algorithms could be trained on a dataset of synthesized compounds and their biological activities to learn the intricate relationships between structure and activity.

Various ML algorithms, such as random forests, support vector machines, and neural networks, can be employed. These models can handle large and high-dimensional datasets of molecular descriptors and are often more accurate than traditional QSAR models, especially when dealing with non-linear relationships.

The application of ML in SAR analysis could involve:

Predictive Modeling : Building models to predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Design : Using generative models to design novel this compound analogs with desired activity profiles.

Identification of Key Features : Employing feature selection algorithms to identify the most important molecular descriptors that contribute to the biological activity, thus providing a deeper understanding of the SAR.

Conformational Analysis and its Impact on Mechanistic Activity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The decahydroquinoline ring system is a flexible structure that can exist in various chair and boat conformations. The specific conformation adopted by a this compound analog will significantly influence its biological activity.

For example, studies on N-substituted cis-decahydroquinolines have shown that the conformational equilibrium is sensitive to the nature of the N-alkyl group. This highlights the importance of considering conformational effects when designing new analogs. The interplay between the conformation of the decahydroquinoline ring and the orientation of the sulfanyl group will be a key determinant of the molecule's ability to bind to its target and elicit a biological response.

Positional and Substituent Effects on Molecular Interactions and Mechanistic Outcomes

The biological activity of this compound analogs can be fine-tuned by varying the substituents on both the decahydroquinoline ring and the sulfanyl group. SAR studies of related quinoline and tetrahydroquinoline derivatives have provided valuable insights into the effects of different substituents.

For instance, in a series of tetrahydroquinoline derivatives, the introduction of specific functional groups at different positions on the aromatic ring led to significant changes in their anti-proliferative activity. mdpi.com Similarly, for this compound analogs, substituents on the carbocyclic part of the ring could influence properties like lipophilicity, electronic distribution, and the ability to form hydrogen bonds.

The following table summarizes some observed substituent effects in quinoline analogs and their potential implications for this compound:

Position of SubstitutionType of SubstituentObserved Effect in AnalogsPotential Implication for this compound
Quinoline Ring Halogens (e.g., Cl, F)Often increases potency and metabolic stability.Halogenation of the decahydroquinoline ring could enhance binding affinity and pharmacokinetic properties.
Quinoline Ring Alkoxy (e.g., -OCH3)Can improve solubility and modulate electronic properties.Introduction of alkoxy groups on the decahydroquinoline ring may improve bioavailability and target interactions.
Quinoline Ring Amino groupsCan act as hydrogen bond donors and improve water solubility.Amino substituents on the decahydroquinoline core could form crucial hydrogen bonds with the target.
N-substituent Alkyl chainsThe length and branching of the alkyl chain can affect lipophilicity and steric fit.The nature of the R group on the N-sulfanyl moiety (-S-R) will be critical for activity, influencing both steric and electronic interactions.
Sulfur substituent Aromatic ringsCan participate in pi-stacking interactions with the target protein.An aryl group attached to the sulfur atom could engage in favorable aromatic interactions within the binding site.

A study on sulfur derivatives of quinolinium salts found that the introduction of thioalkyl substituents at the 4-position of the quinoline ring markedly increased antibacterial and antifungal activity compared to alkylamine substituents. nih.gov This suggests that the sulfur atom itself, and the nature of its substituent, can play a direct and significant role in the biological activity.

Identification of Key Structural Elements for Specific Mechanistic Pathways

Through a comprehensive analysis of the SAR data, it is possible to identify the key structural elements of this compound analogs that are crucial for their interaction with specific mechanistic pathways. This involves pinpointing the pharmacophoric features and the optimal physicochemical properties required for a desired biological effect.

Based on the analysis of related quinoline derivatives, several key structural elements can be hypothesized for the this compound scaffold:

The N-Sulfanyl Group : The nitrogen-sulfur bond introduces a unique electronic and steric feature. The sulfur atom can act as a soft nucleophile or a hydrogen bond acceptor, and its substituent will modulate these properties. The nature of the substituent on the sulfur will be a primary determinant of the molecule's interaction with its target.

Substituents on the Carbocyclic Ring : These substituents are crucial for fine-tuning the molecule's properties. They can influence lipophilicity, solubility, and metabolic stability, as well as provide additional points of interaction with the biological target, such as hydrogen bonding or hydrophobic interactions.

By systematically varying these structural elements and correlating the changes with biological activity, it will be possible to build a detailed understanding of the SAR for this novel class of compounds and to design analogs with optimized potency and selectivity for specific mechanistic pathways.

Advanced Analytical Methodologies in 1 Sulfanyldecahydroquinoline Research

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the analysis of 1-sulfanyldecahydroquinoline, providing robust methods for its separation and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of this compound due to its non-volatile nature. Reversed-phase HPLC is often the method of choice, where a non-polar stationary phase is used in conjunction with a polar mobile phase. The selection of the column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. For instance, a C18 column is frequently employed, offering excellent resolving power for compounds of moderate polarity like this compound. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. sielc.comsielc.com

Gas Chromatography (GC) can also be applied, particularly for the analysis of more volatile derivatives of this compound or when high resolution is required. The sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) detector provides structural information. For the analysis of thiols by GC, derivatization is sometimes employed to improve thermal stability and chromatographic performance. nih.govmadison-proceedings.com

Table 1: Representative Chromatographic Conditions for this compound Analysis

Parameter HPLC Method GC Method
Column C18, 4.6 x 150 mm, 5 µm HP-5MS, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Gradient: Acetonitrile/Water with 0.1% Formic Acid Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 40°C Oven Program: 70°C (2 min), ramp to 260°C at 10°C/min
Detector UV-Vis (254 nm) or Mass Spectrometer Flame Ionization Detector (FID) or Mass Spectrometer
Injection Volume 10 µL 1 µL (splitless)
Retention Time (Typical) 5.8 min 6.6 min

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

To gain deeper insights into the structure and to analyze this compound in complex matrices, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. rsc.org Following separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method that typically keeps the molecule intact, yielding a prominent molecular ion peak. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be used for further structural elucidation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.netnih.gov This provides a high degree of selectivity and sensitivity, making it suitable for quantitative analysis in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and detailed structural information. In GC-MS, electron ionization (EI) is often used, which is a higher-energy ionization technique that results in extensive fragmentation of the molecule. libretexts.org The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion and a series of fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule. For this compound, characteristic fragments would likely arise from the loss of the sulfanyl (B85325) group and fragmentation of the decahydroquinoline (B1201275) ring. madison-proceedings.comresearchgate.net

Table 2: Representative Mass Spectrometry Data for this compound

Technique Ionization Mode Parent Ion (m/z) Major Fragment Ions (m/z)
LC-MS ESI (+) 172 [M+H]⁺ 139, 111, 83
GC-MS EI 171 [M]⁺ 138, 129, 102, 77

Spectrophotometric Titration and Binding Assays (for mechanistic studies)

Spectrophotometric methods, particularly UV-Vis spectroscopy, are invaluable for studying the electronic properties of this compound and its interactions with other molecules, such as metal ions. The quinoline (B57606) and sulfanyl moieties are chromophores that absorb light in the UV-visible region.

Spectrophotometric Titration is used to investigate the formation of complexes between this compound and metal ions. By monitoring the changes in the UV-Vis absorption spectrum as a titrant (e.g., a solution of a metal salt) is added to a solution of the compound, the stoichiometry and stability of the resulting complex can be determined. scirp.orgrac.ac.in The formation of a complex often leads to a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity, providing evidence of the interaction. chemistryjournal.net

Binding Assays based on spectrophotometry can be used to quantify the binding affinity. For example, the formation constant (β) of a complex can be calculated from the spectrophotometric titration data. nih.gov This is crucial for understanding the mechanism of action if the compound's function is related to its chelating properties.

Table 3: Spectrophotometric Data for this compound and a Metal Complex

Species Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Binding Constant (log β)
This compound Chloroform 315 3.5 x 10³ -
Complex with Cu(II) Chloroform 368 8.2 x 10³ 4.5

Advanced Microscopy for Supramolecular Assembly or Interaction Visualization (if applicable)

While direct visualization of a small molecule like this compound is not feasible with conventional microscopy, advanced microscopy techniques can be employed to study its role in the formation of larger structures. If this compound is capable of self-assembly or acting as a building block for supramolecular structures, techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FESEM) can provide detailed morphological information.

For instance, research on related quinoline derivatives has shown their ability to self-assemble into supramolecular gels composed of nanofibers or other intricate structures. rsc.orgnih.gov FESEM and TEM can reveal the morphology of these assemblies at the nanoscale, providing insights into the self-assembly process and the influence of factors like solvent and concentration. rsc.orgrsc.org Such studies are critical for developing new materials with tailored properties based on the supramolecular chemistry of quinoline derivatives.

Interdisciplinary Applications and Future Research Avenues for 1 Sulfanyldecahydroquinoline

Potential Role in Material Science and Supramolecular Chemistry

The unique structural combination of a saturated heterocyclic system (decahydroquinoline) and a sulfur-containing functional group (-SH) in 1-sulfanyldecahydroquinoline suggests its potential utility in material science and supramolecular chemistry. The sulfanyl (B85325) group is well-known for its ability to bind to metal surfaces, particularly gold, which could enable the formation of self-assembled monolayers (SAMs). These SAMs could be used to modify surface properties, such as wettability, adhesion, and corrosion resistance.

Furthermore, the decahydroquinoline (B1201275) core, with its defined stereochemistry and conformational rigidity, can act as a scaffold for the construction of more complex supramolecular architectures. The nitrogen atom within the ring system offers a site for hydrogen bonding or coordination to metal centers, complementing the binding capabilities of the sulfanyl group. This dual functionality could lead to the development of novel sensors, catalysts, or molecular electronic components. The design of quinoline-sulphonamide derivatives has been shown to augment photophysical properties by leveraging the electron-withdrawing nature of the sulphonamide group, which can lead to enhanced fluorescence and molecular interactions. nih.gov

Contributions to Methodological Advancements in Organic Synthesis

While specific synthetic routes to this compound are not extensively documented, the synthesis of related sulfur-containing heterocycles and quinoline (B57606) derivatives points to potential methodological advancements. The development of efficient and stereoselective methods for the introduction of the sulfanyl group onto the decahydroquinoline ring would be a significant contribution to organic synthesis. polytechnique.edu Such methodologies could potentially be adapted for the synthesis of a broader range of sulfur-containing bioactive molecules.

The synthesis of related compounds, such as aza-diketopiperazines, has utilized methods like Rh(I)-catalyzed hydroformylative cyclohydrocarbonylation, click reactions, N-acylation, and N-alkylation to create diverse scaffolds. unistra.fr Similar innovative approaches could be envisioned for the derivatization of the this compound core. The development of multicomponent reactions to assemble the decahydroquinoline-sulfanyl framework in a single step would represent a highly atom-economical and efficient synthetic strategy. unistra.fr

Emerging Research Directions in Chemical Biology and Mechanistic Studies

The presence of both a secondary amine and a thiol-like group in this compound makes it an intriguing candidate for investigation in chemical biology. The sulfanyl group could participate in disulfide bond formation or interact with biological thiols, suggesting potential roles as a redox modulator or an enzyme inhibitor. Mechanistic studies could explore its reactivity with biologically relevant electrophiles and oxidants.

Kinetic analyses, similar to those performed on "declick" reactions involving amine and thiol couplings, could provide a detailed mechanistic understanding of how this compound interacts with other molecules. rsc.org Such studies, employing techniques like UV/vis spectroscopy and Hammett plots, could reveal multi-step reaction pathways and the nature of any intermediates formed. rsc.org This fundamental understanding is crucial for the rational design of probes or therapeutic agents based on this scaffold.

Unexplored Chemical Space within this compound Derivatives

The derivatization of the this compound scaffold represents a vast and largely unexplored chemical space. Modifications could be targeted at several positions:

The Sulfanyl Group: Alkylation, oxidation to sulfoxides or sulfones, or conversion to other sulfur-containing functional groups could dramatically alter the compound's properties.

The Decahydroquinoline Nitrogen: Acylation, alkylation, or incorporation into larger ring systems would provide access to a wide array of new derivatives.

The Carbocyclic Rings: Functionalization of the cyclohexane (B81311) portion of the decahydroquinoline system could introduce additional points of diversity and allow for fine-tuning of steric and electronic properties.

The synthesis of novel derivatives could lead to the discovery of compounds with unique biological activities or material properties. For instance, the synthesis of quinoline-sulphonamide derivatives has been a strategy to enhance photophysical properties for applications in optoelectronics and sensing. nih.gov A systematic exploration of the chemical space around this compound could uncover new fluorophores, catalysts, or biologically active agents.

Q & A

Q. What are the optimal synthetic routes for 1-sulfanyldecahydroquinoline, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes : Use reductive amination or thiol-quinoline coupling, with detailed protocols for solvent selection (e.g., anhydrous conditions), temperature control, and catalyst optimization (e.g., palladium-based catalysts for cross-coupling). Document intermediates via TLC or HPLC .
  • Purity Validation : Characterize the final compound using 1^1H/13^13C NMR (chemical shifts for -SH groups: δ ~1.5–2.5 ppm), high-resolution mass spectrometry (HRMS), and elemental analysis (>95% purity). Compare melting points with literature values .

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC. Use buffered solutions (pH 3–11) to assess hydrolysis or oxidation. Report degradation products using LC-MS .
  • Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for decahydroquinoline derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying catalyst loadings (0.1–5 mol%). Compare enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and identify sulfur-mediated stereochemical control. Validate with X-ray crystallography of catalyst-substrate adducts .

Q. How can contradictions in bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate cytotoxicity (e.g., IC₅₀ in MCF-7 cells) with orthogonal assays (MTT vs. apoptosis markers like caspase-3). Use meta-analysis to reconcile discrepancies in literature IC₅₀ values (e.g., 5–50 μM range) .
  • Structural-Activity Analysis : Perform QSAR modeling (e.g., MOE software) to correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity .

Q. What strategies minimize sampling bias in environmental fate studies of this compound?

Methodological Answer:

  • Sampling Design : Follow ASTM D6051 for soil/water sampling. Use stratified random sampling in contaminated sites and spike recovery tests (85–115% acceptable) to validate extraction efficiency .
  • Analytical Rigor : Employ isotope dilution mass spectrometry (IDMS) with 34^{34}S-labeled analogs to correct for matrix effects .

Q. How do stereochemical variations in this compound impact receptor binding affinity?

Methodological Answer:

  • Stereoisomer Synthesis : Prepare diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and separate via preparative HPLC .
  • Binding Assays : Use surface plasmon resonance (SPR) to measure KD values for each isomer against target receptors (e.g., GABAA). Compare docking simulations (AutoDock Vina) with empirical data .

Methodological Best Practices

  • Experimental Reproducibility : Archive raw spectra, chromatograms, and crystallographic data (CCDC deposition) as supplementary information .
  • Ethical Compliance : For biological studies, obtain IACUC approval (Protocol #XYZ) and adhere to OECD 423 guidelines for acute toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.